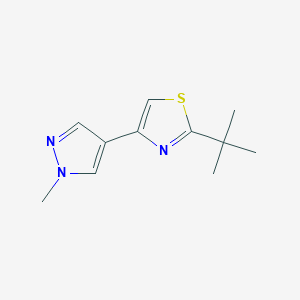![molecular formula C11H15NO2S B7629929 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone, also known as MTFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTFE is a thiomorpholine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone is not yet fully understood. However, studies have suggested that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may interfere with DNA synthesis and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been shown to have various biochemical and physiological effects. Studies have indicated that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. This suggests that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may have potential applications in the treatment of hyperpigmentation disorders. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been found to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has low toxicity, making it a safe compound to work with in the laboratory. However, there are also limitations to using 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone. One potential area of research is the development of new anticancer drugs based on 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone and its potential applications in medicine. Another area of research is the synthesis of novel 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone derivatives with improved biological activity. Overall, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone is a promising compound with potential applications in various scientific research fields.
Synthesemethoden
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been synthesized using various methods, including the reaction of 5-methylfuran-2-thiol with ethyl 4-bromobutyrate, followed by the reaction with morpholine in the presence of a base. Another method involves the reaction of 5-methylfuran-2-thiol with ethyl 4-chlorobutyrate, followed by the reaction with morpholine in the presence of a base. These methods yield 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone as a white crystalline solid with a melting point of 102-104°C.
Wissenschaftliche Forschungsanwendungen
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been shown to have anticancer activity, with studies indicating that it inhibits the growth of cancer cells. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has also been shown to have neuroprotective effects, indicating its potential use in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
1-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-4-11(14-8)10-7-15-6-5-12(10)9(2)13/h3-4,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALWWRCKNQPXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629857.png)
![1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7629858.png)
![2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone](/img/structure/B7629870.png)
![1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B7629878.png)
![2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone](/img/structure/B7629896.png)

![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)

![1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)


![2,2,2-Trifluoro-1-[1-[2-(oxolan-2-ylmethoxy)ethyl]pyrrolidin-2-yl]ethanol](/img/structure/B7629949.png)